molecular formula C7H6N4 B13772983 3-(1H-Imidazol-1-YL)pyridazine CAS No. 889944-16-5

3-(1H-Imidazol-1-YL)pyridazine

Cat. No.: B13772983
CAS No.: 889944-16-5
M. Wt: 146.15 g/mol
InChI Key: DGNZNORMLXWZIN-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-YL)pyridazine is a heterocyclic compound that features both an imidazole and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-1-YL)pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,6-dichloropyridazine with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-1-YL)pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the imidazole or pyridazine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyridazine rings .

Scientific Research Applications

3-(1H-Imidazol-1-YL)pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-1-YL)pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Di(1H-imidazol-1-yl)pyridazine
  • 3,6-Bis(imidazol-1-yl)pyridazine
  • Pyridazine, 3,6-di-1H-imidazol-1-yl

Uniqueness

3-(1H-Imidazol-1-YL)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .

Biological Activity

3-(1H-Imidazol-1-YL)pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with an imidazole group, which enhances its interaction with biological targets. The presence of these heterocycles contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The imidazole ring can coordinate with metal ions, while the pyridazine moiety participates in hydrogen bonding and π-π interactions. These interactions are crucial for modulating enzyme activities and receptor functions, potentially influencing pathways related to inflammation and cancer.

Biological Activity Overview

Research indicates that compounds containing imidazole and pyridazine structures exhibit various biological activities, including:

  • Anticancer : Inhibition of cancer cell proliferation.
  • Anti-inflammatory : Reduction of inflammatory responses.
  • Antimicrobial : Activity against bacteria and fungi.

Anticancer Activity

A study demonstrated that derivatives of this compound exhibit significant cytotoxic effects on cancer cell lines. For instance, modifications on the imidazole ring were found to enhance the potency against specific cancer types, indicating structure-activity relationships (SAR) that can guide further drug design efforts.

Anti-inflammatory Effects

Research has shown that this compound can inhibit pro-inflammatory cytokines in vitro. This suggests potential for the compound as an anti-inflammatory agent, particularly in conditions like rheumatoid arthritis or other inflammatory diseases.

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundImidazole & pyridazine ringsAnticancer, anti-inflammatory
KetoconazoleImidazole ringAntifungal
DacarbazineImidazole & pyrazoleAnticancer
ValdecoxibPyrazole & carboxamideCOX-inhibitor

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives. For example:

  • Synthesis : Multi-step synthetic routes have been optimized to enhance yield and purity.
  • Biological Evaluation : Compounds were tested for their binding affinity to various biological targets, revealing promising results in inhibiting specific kinases involved in cancer progression.

Properties

CAS No.

889944-16-5

Molecular Formula

C7H6N4

Molecular Weight

146.15 g/mol

IUPAC Name

3-imidazol-1-ylpyridazine

InChI

InChI=1S/C7H6N4/c1-2-7(10-9-3-1)11-5-4-8-6-11/h1-6H

InChI Key

DGNZNORMLXWZIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1)N2C=CN=C2

Origin of Product

United States

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